![molecular formula C8H18Cl2N2O2 B2505974 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride CAS No. 1630725-37-9](/img/structure/B2505974.png)

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

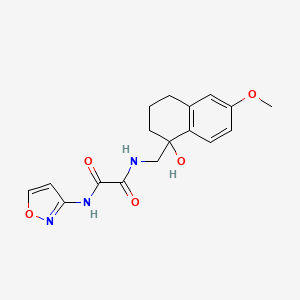

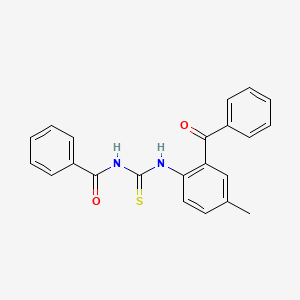

1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2 and its molecular weight is 245.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Intermediate

1,4-Dioxaspiro[4.5]decan-8-one serves as a versatile synthetic intermediate for producing a wide range of organic compounds. Its bifunctional nature has been exploited in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. A study highlights its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with optimization of reaction conditions achieving significant improvements in yield and reaction time (Zhang Feng-bao, 2006).

Antihypertensive Activity

The compound has been part of a study involving the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which were screened for antihypertensive activity. This study found that certain derivatives exhibited significant activity as alpha-adrenergic blockers in spontaneous hypertensive rats, showing potential for the development of new antihypertensive agents (J. Caroon et al., 1981).

ORL1 Receptor Agonists

Research into non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor led to the discovery of a compound with high affinity for the human ORL1 receptor, showcasing the compound's potential in biochemical assays as a full agonist. This discovery opens avenues for the development of novel therapeutics targeting the ORL1 receptor (S. Röver et al., 2000).

Insect Pheromones

Spiroacetals, including derivatives of 1,4-Dioxaspiro[4.5]decan, are key components of insect secretions and pheromones. These compounds play crucial roles in insect communication, with specific structures acting as aggregation pheromones or repellents for various beetle species. This highlights the compound's importance in understanding and potentially controlling insect behavior (W. Francke & W. Kitching, 2001).

Biolubricants

1,4-Dioxaspiro[4.5]decan derivatives have been synthesized from oleic acid, showcasing potential as biolubricants. These novel compounds exhibit promising physicochemical properties, suggesting their suitability for development as environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary target of “1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride” is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which have been implicated in various human diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its kinase activity. This inhibition blocks the activation of necroptotic cell death pathways. The compound has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .

Biochemical Pathways

The compound affects the necroptotic cell death pathways by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is considered a key driver of various inflammatory diseases .

Result of Action

The compound has shown significant anti-necroptotic effects in a U937 cell necroptosis model. This suggests that it could potentially be used as a therapeutic agent in diseases driven by necroptosis .

Properties

IUPAC Name |

1,4-dioxaspiro[4.5]decan-8-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDAVMXMJUBTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1NN)OCCO2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)

![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2505908.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)